

Application Notes and Protocols for Sputtering Deposition Using Krypton Ions

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Compound of Interest

Compound Name: *Krypton;neon*

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Krypton Ion Sputtering

Sputter deposition is a physical vapor deposition (PVD) technique used to deposit thin films by ejecting, or "sputtering," material from a target source onto a substrate.[1] The process typically occurs in a vacuum chamber filled with an inert gas, which is ionized to create a plasma.[2] While argon (Ar) is the industry standard due to its abundance and cost-effectiveness, using heavier noble gases like krypton (Kr) offers distinct advantages for specialized, high-value applications.[3][4]

Krypton's larger atomic mass compared to argon results in more efficient momentum transfer during ion bombardment, which can lead to higher sputtering yields and deposition rates, particularly for heavy target materials.[1][3] Furthermore, films deposited using krypton often exhibit superior properties, including higher purity, lower electrical resistivity, and improved microstructure, making it a critical process gas for advanced applications in superconductivity, semiconductors, and biomedical devices.[5][6]

Principle and Key Advantages

The fundamental principle of sputtering relies on momentum transfer from an energetic ion to the atoms of a target material.[7] The choice of sputtering gas is critical as its atomic weight influences the efficiency of this transfer.[1]

Key Advantages of Krypton Sputtering:

- **Higher Sputtering Yield:** Krypton's atomic mass (~83.8 amu) is more than double that of argon (~39.9 amu). This allows for more effective energy transfer to heavy target atoms, resulting in a higher number of ejected atoms per incident ion (sputtering yield).[3][8] This can significantly increase the film deposition rate.[3]
- **Improved Film Purity:** Due to its larger mass, krypton has a lower probability of being reflected from the target surface and becoming incorporated into the growing film.[5] This leads to films with significantly lower concentrations of entrapped gas, which is crucial for applications requiring high purity.[5][9]
- **Enhanced Film Properties:** The higher energy of sputtered atoms when using krypton can promote the growth of larger grains and denser films.[6] This translates to improved material properties, such as a 20% improvement in electrical resistivity and a 300% improvement in the residual resistivity ratio (RRR) for sputtered niobium thin films compared to those deposited with argon.[5] For thin tungsten films used in integrated circuits, krypton sputtering results in significantly lower sheet resistance, especially at thicknesses below 50 nm.[6][10]
- **Reduced Film Stress:** In some applications, using krypton instead of argon has been shown to reduce the probability of back-scattered neutrals, which can help minimize residual stresses in the deposited films.[11]

Limitations:

- **Cost:** The primary disadvantage of using krypton is its high cost and low natural abundance (~1 ppm in the atmosphere) compared to argon (~1%), making it prohibitively expensive for many standard applications.[3][4] Its use is typically justified only in specialized processes where the performance benefits outweigh the significant cost increase.[3]

Core Applications

The unique benefits of krypton sputtering make it the preferred choice for several advanced applications:

- **High-Performance Superconducting Films:** The deposition of niobium (Nb) films with krypton results in higher quality and less defective films, exhibiting lower electrical resistivity and

larger grain sizes, which are critical for superconducting applications.[5]

- **Advanced Semiconductor Metallization:** In the fabrication of integrated circuits, krypton is used to sputter thin tungsten (W) layers (< 50 nm) that serve as conductive barriers.[6] These films show lower resistivity at smaller thicknesses compared to argon-sputtered films, enabling better performance in miniaturized devices.[6][10]
- **Biomedical Coatings and Getter Films:** Krypton sputtering is used to create porous Zr–Co–RE (Zirconium-Cobalt-Rare Earth) getter films for maintaining vacuum in micro-electromechanical systems (MEMS).[12][13] The use of krypton helps achieve a loose, columnar microstructure with a large specific surface area, enhancing the film's gas adsorption characteristics.[12][13] Sputtered coatings are also broadly used in biomedical applications to enhance properties like biocompatibility and corrosion resistance.[14][15]
- **Reactive Sputtering:** Krypton can serve as the inert sputtering gas in a reactive process, where a reactive gas (e.g., nitrogen, oxygen) is also introduced to deposit compound films like nitrides, oxides, or carbides.[16] This allows for precise control over the film's stoichiometry.[16]

Quantitative Data Summary

The following tables summarize key quantitative data comparing krypton and argon sputtering processes.

Table 1: Comparison of Film Properties (Argon vs. Krypton Sputtering)

Target Material	Film Property	Sputtering Gas	Value / Observation	Reference
Niobium (Nb)	Electrical Resistivity	Krypton	~20% improvement (lower resistivity) compared to Argon	[5]
Niobium (Nb)	Residual Resistivity Ratio (RRR)	Krypton	~300% improvement compared to Argon	[5]
Tungsten (W)	Resistivity (at 12 nm thickness)	Krypton	~11 $\mu\Omega\cdot\text{cm}$	[6]
Tungsten (W)	Resistivity (at 12 nm thickness)	Argon	Significantly higher than 11 $\mu\Omega\cdot\text{cm}$; increases sharply below 100 nm	[6]

| General | Gas Incorporation in Film | Krypton | Reduced by a factor of 1000 or more compared to Argon [[9] |

Table 2: Sputter Yield Ordering by Ion Mass

Target Material	Ion Energy Range	Sputter Yield Relationship	Observation	Reference
Tungsten (W)	200 - 10,000 eV	Xe > Kr > Ar	Reflects mass-dependent momentum transfer efficiency; heavier ions yield more sputtered atoms.	[8]
Molybdenum (Mo)	500 - 1500 eV	Xe > Kr > Ar	Total yields are largest for angles of incidence between 45° and 60°.	[17]

| Tantalum (Ta) | 300 - 1500 eV | Xe > Kr > Ar | Consistent trend of heavier ions producing higher sputter yields. [[17] |

Table 3: Example Process Parameters for Krypton Sputtering

Application	Target Material	Sputtering Technique	Kr Pressure	Kr Gas Flow	Power / Current	Substrate Temp.	Reference
Submicron Features	Various	Magnetron Sputtering	< 1.0 mTorr	< 20 sccm	N/A	N/A	[18]
Low-Resistivity W Film	Tungsten (W)	Plasma Sputtering	N/A	45 - 90 sccm	4 kW	200 °C	[6]
Getter Films (Zr-Co-RE)	Zr-Co-RE Alloy	DC Magnetron Sputtering	4.0 Pa (~30 mTorr)	N/A	300 W	N/A	[13]

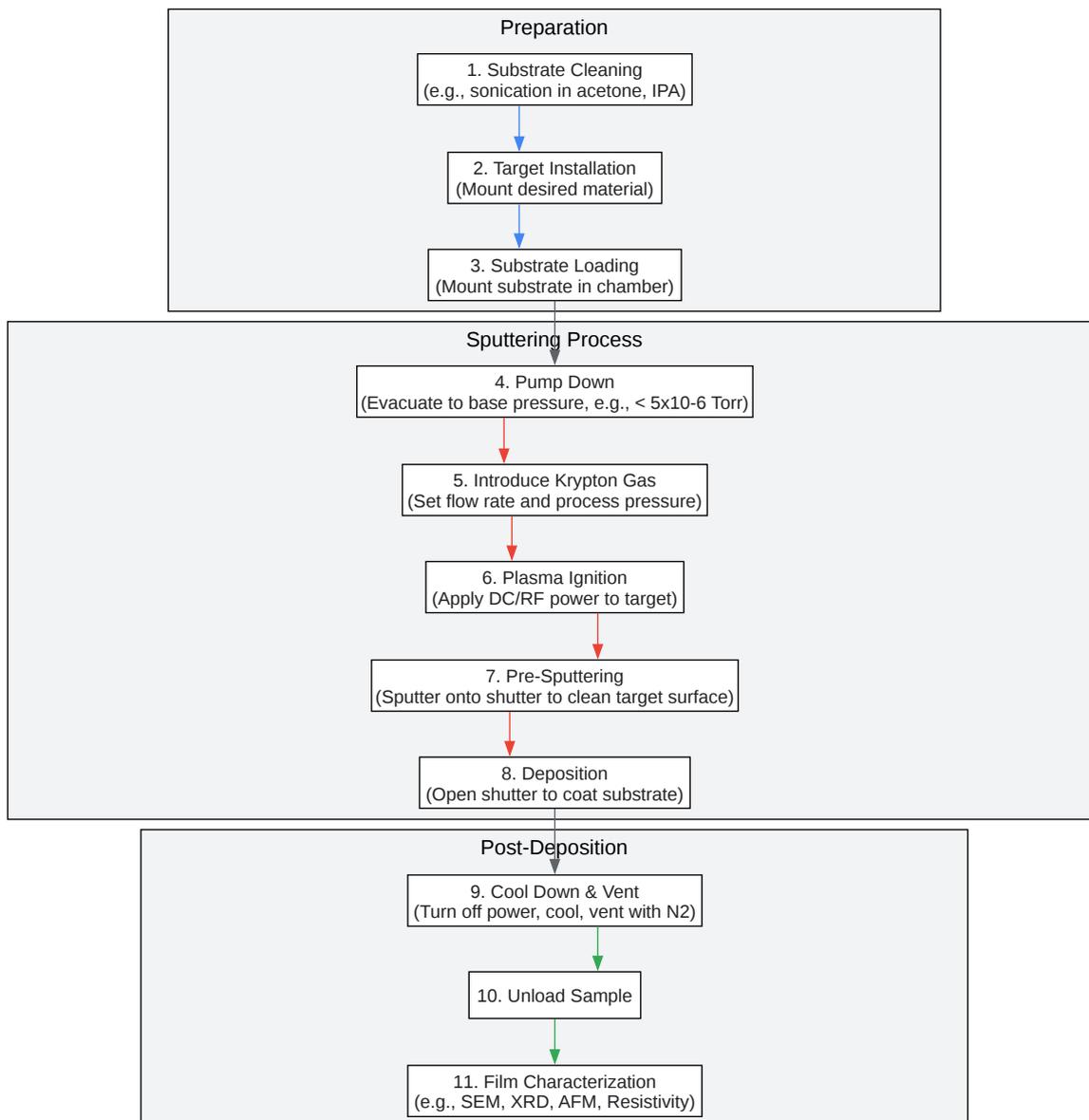
| W-B-C Films | Tungsten (W) | Reactive Magnetron Sputtering | ~0.53 Pa (~4 mTorr) | N/A | 900 mA | 500 °C |[11] |

Experimental Protocols & Visualizations

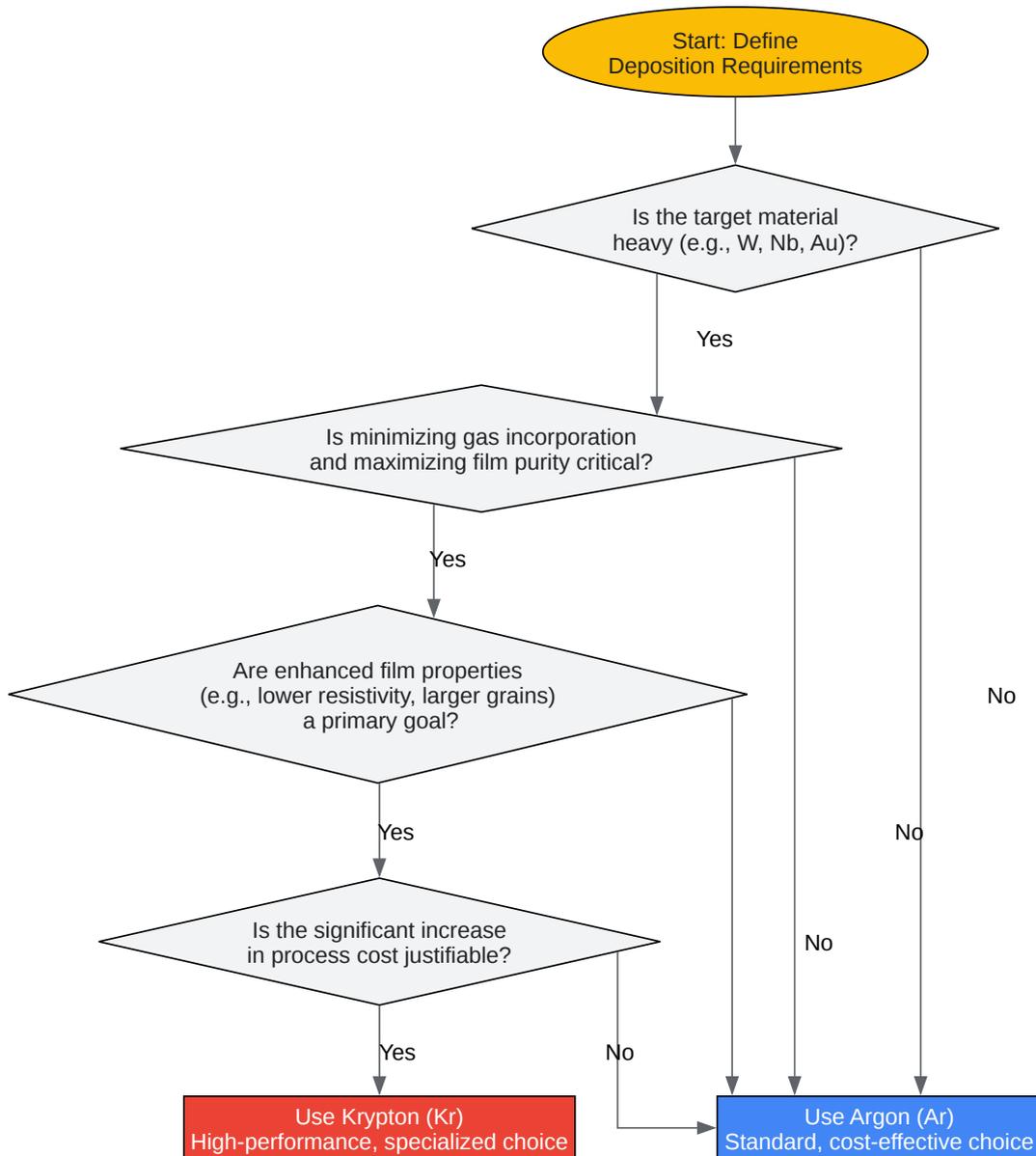
General Workflow for Krypton Sputtering

The diagram below outlines the standard experimental workflow for a sputtering deposition process using krypton. It begins with substrate preparation and concludes with film characterization.

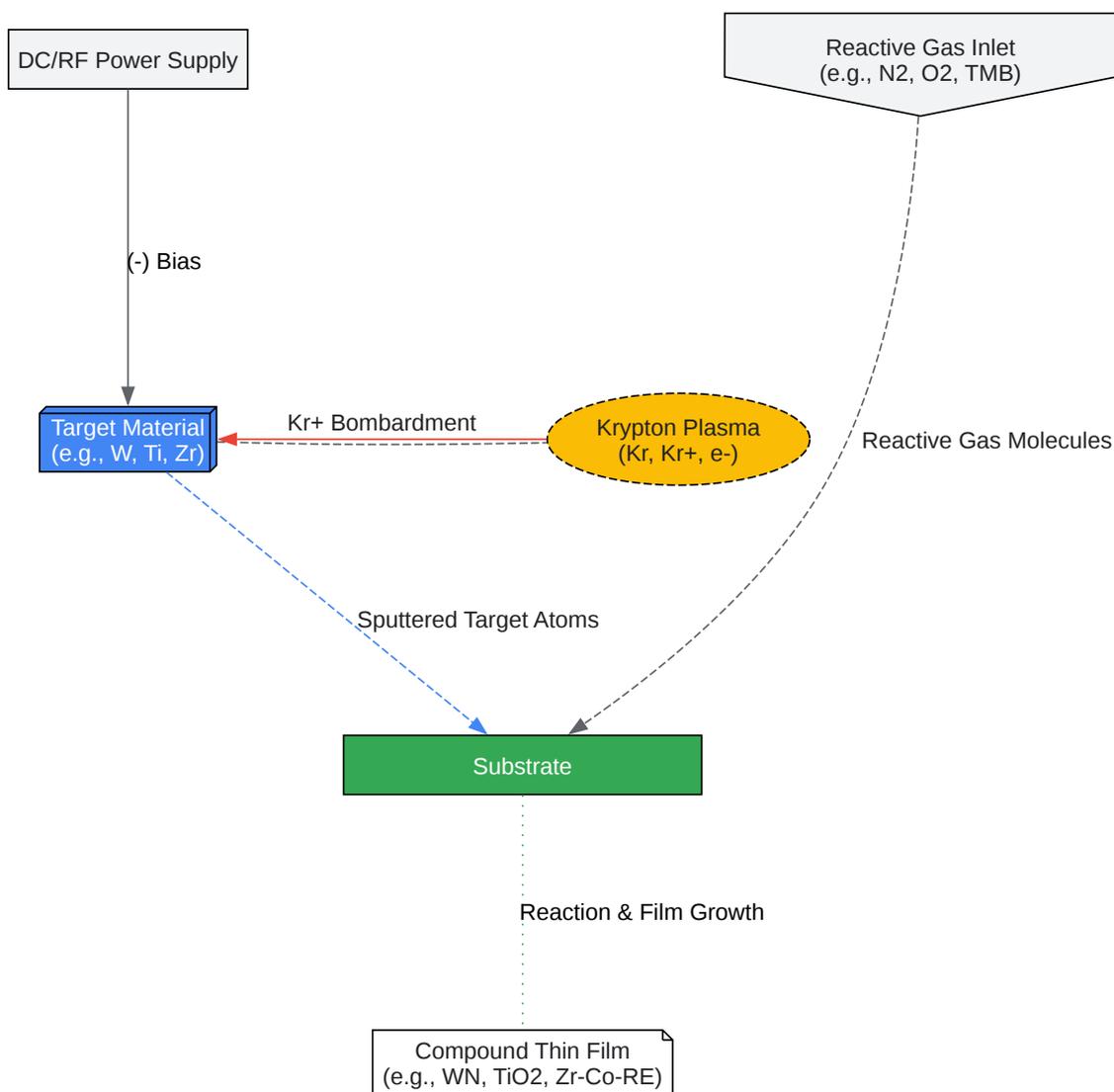
General Krypton Sputtering Workflow



Decision Logic: Argon vs. Krypton Sputtering



Reactive Sputtering Process with Krypton



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